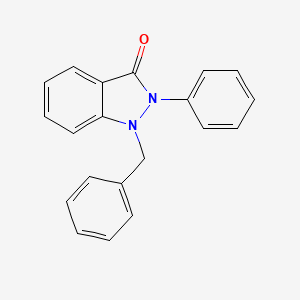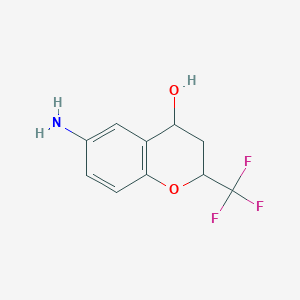![molecular formula C14H21N3O3S B12225073 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12225073.png)
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclodehydration of appropriate precursors under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving amines and diols.
Coupling of the Rings: The final step involves coupling the oxazole and morpholine rings through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives of the oxazole and morpholine rings.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as thiomorpholine and its derivatives also share structural features.
Uniqueness
The unique combination of oxazole and morpholine rings in this compound imparts distinct chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H21N3O3S/c1-11-12(8-15-20-11)9-16-2-5-19-13(10-16)14(18)17-3-6-21-7-4-17/h8,13H,2-7,9-10H2,1H3 |
InChI Key |
KDKHPCRLFVVBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B12224990.png)


![3-Fluoro-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B12224997.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224998.png)
![N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12225019.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225022.png)

![4-[(4-Ethylphenoxy)methyl]benzoyl chloride](/img/structure/B12225045.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12225051.png)
![5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12225053.png)
![2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine](/img/structure/B12225057.png)
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12225066.png)

